molecular formula C26H16O3 B11941752 2,8-Dibenzoyldibenzofuran CAS No. 29021-89-4

2,8-Dibenzoyldibenzofuran

Cat. No.: B11941752
CAS No.: 29021-89-4
M. Wt: 376.4 g/mol
InChI Key: YAZQXWYAUSXNJG-UHFFFAOYSA-N
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Description

2,8-Dibenzoyldibenzofuran is an organic compound with the chemical formula C26H16O3 It is a derivative of dibenzofuran, which is a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dibenzoyldibenzofuran typically involves the benzoylation of dibenzofuran. One common method is the Friedel-Crafts acylation reaction, where dibenzofuran reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,8-Dibenzoyldibenzofuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: Electrophilic substitution reactions, such as halogenation, can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibenzofuran-2,8-dione, while reduction could produce 2,8-dihydroxy-dibenzofuran.

Scientific Research Applications

2,8-Dibenzoyldibenzofuran has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an anti-inflammatory agent.

    Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,8-Dibenzoyldibenzofuran involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through its ability to interact with cellular proteins and enzymes, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound, which lacks the benzoyl groups.

    2,8-Dihydroxy-dibenzofuran: A reduced form with hydroxyl groups.

    Dibenzodioxin: A structurally similar compound with oxygen atoms in place of the benzoyl groups.

Uniqueness

2,8-Dibenzoyldibenzofuran is unique due to the presence of benzoyl groups at the 2 and 8 positions, which confer distinct chemical and physical properties

Properties

CAS No.

29021-89-4

Molecular Formula

C26H16O3

Molecular Weight

376.4 g/mol

IUPAC Name

(8-benzoyldibenzofuran-2-yl)-phenylmethanone

InChI

InChI=1S/C26H16O3/c27-25(17-7-3-1-4-8-17)19-11-13-23-21(15-19)22-16-20(12-14-24(22)29-23)26(28)18-9-5-2-6-10-18/h1-16H

InChI Key

YAZQXWYAUSXNJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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